![molecular formula C17H15NO4 B3406294 methyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate CAS No. 297138-63-7](/img/structure/B3406294.png)

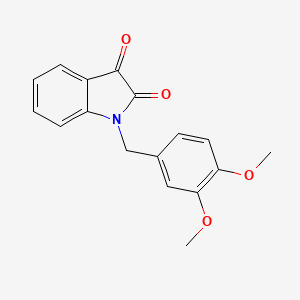

methyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate

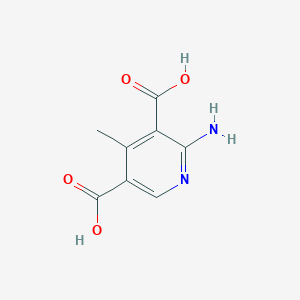

Vue d'ensemble

Description

Benzo[de]isoquinoline-1,3-dione is a system found in a family of natural plant alkaloids . It’s a heterocyclic aromatic organic compound, composed of a benzene ring fused to a pyridine ring .

Synthesis Analysis

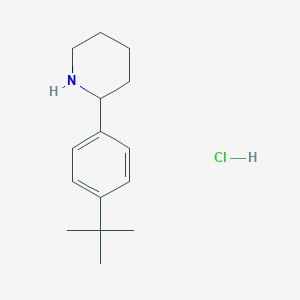

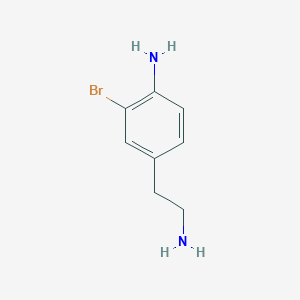

New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group can be synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Molecular Structure Analysis

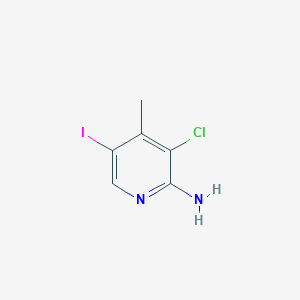

The molecular structure of benzo[de]isoquinoline-1,3-dione derivatives can be analyzed using various spectroscopic techniques. For example, the IR spectrum can provide information about the presence of functional groups .Chemical Reactions Analysis

The chemical reactions involving benzo[de]isoquinoline-1,3-dione derivatives can lead to a variety of products. For example, the reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines .Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[de]isoquinoline-1,3-dione derivatives can be analyzed using various techniques. For example, the 1H NMR spectrum can provide information about the chemical environment of the hydrogen atoms in the molecule .Mécanisme D'action

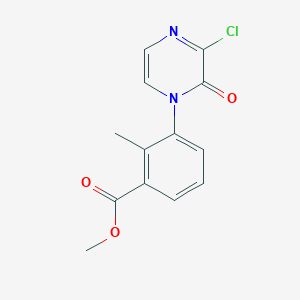

Target of Action

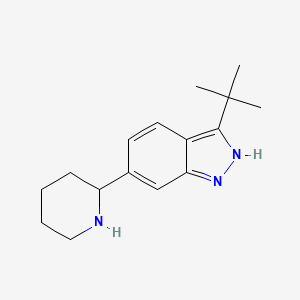

It is known that derivatives of the benzo[de]isoquinoline-1,3-dione system, which this compound belongs to, have been synthesized and studied for their chemosensor properties .

Mode of Action

Some compounds in the benzo[de]isoquinoline-1,3-dione system exhibit high chemosensor selectivity in the determination of anions . The principal mechanism of action of these sensor systems is the PET (photoinduced electron transfer) effect .

Biochemical Pathways

The benzo[de]isoquinoline-1,3-dione system, to which this compound belongs, is known to be involved in the photoinduced electron transfer process .

Result of Action

It is known that some compounds in the benzo[de]isoquinoline-1,3-dione system exhibit high chemosensor selectivity in the determination of anions .

Action Environment

It is known that the structure of the fluorophore in the benzo[de]isoquinoline-1,3-dione system can lead to a change in the sensor properties .

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-22-14(19)9-4-10-18-16(20)12-7-2-5-11-6-3-8-13(15(11)12)17(18)21/h2-3,5-8H,4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKENFSHBVDYOBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

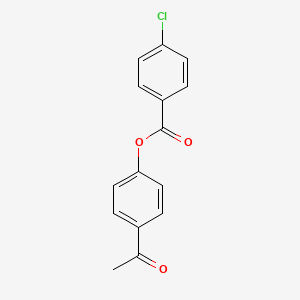

Molecular Formula |

C17H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601202697 | |

| Record name | Methyl 1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601202697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642756 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

297138-63-7 | |

| Record name | Methyl 1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=297138-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601202697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(ethylamino)methyl]-N,N-dimethylaniline](/img/structure/B3406222.png)

![1-[2-Amino-5-(2-aminoethyl)phenyl]-3-methylbutan-1-one dihydrochloride](/img/structure/B3406237.png)

![2-[(cyclopropylamino)methyl]-N,N-dimethylaniline](/img/structure/B3406249.png)

![8-Allyl-7,8-dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3406283.png)

![(2Z)-3-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B3406297.png)

![Propan-2-yl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B3406308.png)